Cas no 6345-55-7 (5-Nitro-1-benzothiophene-2-carboxylic Acid)
5-Nitro-1-benzothiophene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Nitrobenzo[b]thiophene-2-carboxylic acid
- 5-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID
- Benzo[b]thiophene-2-carboxylicacid, 5-nitro-
- NSC43557
- 5-Nitro-benzo[b]thiophene-2-carboxylic acid
- J-517875
- 1W-0255
- 6345-55-7
- DTXSID80286042
- MFCD01159700
- SY247783
- SR-01000634144-1
- ALBB-024584
- Benzo[b]thiophene-2-carboxylic acid, 5-nitro-
- NSC-43557
- 5-nitrobenzothiophene-2-carboxylic acid
- AKOS000121740
- Z56786616
- SCHEMBL1491507
- CCG-44299
- CS-0102214
- EN300-00716
- DTXCID00237192
- STK897518
- Benzo(b)thiophene-2-carboxylic acid, 5-nitro-
- BBL022434
- 5-nitro-benzo[b]thiophen-2-carboxylic acid
- 5-Nitro-1-benzothiophene-2-carboxylic Acid
-
- MDL: MFCD01159700
- Inchi: 1S/C9H5NO4S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12)
- InChI Key: ZGSMHACHDULBBY-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC2C=C(C=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 222.99400
- Monoisotopic Mass: 222.99392881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 111Ų
Experimental Properties
- Melting Point: 239-241°C
- PSA: 111.36000
- LogP: 3.03090
5-Nitro-1-benzothiophene-2-carboxylic Acid Security Information
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
5-Nitro-1-benzothiophene-2-carboxylic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitro-1-benzothiophene-2-carboxylic Acid Pricemore >>
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| Chemenu | CM153517-100mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZJ333-1g |
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5-Nitro-1-benzothiophene-2-carboxylic Acid Suppliers
5-Nitro-1-benzothiophene-2-carboxylic Acid Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 5-Nitro-1-benzothiophene-2-carboxylic Acid
Introduction to 5-Nitro-1-benzothiophene-2-carboxylic Acid (CAS No: 6345-55-7)
5-Nitro-1-benzothiophene-2-carboxylic Acid, identified by the Chemical Abstracts Service registry number 6345-55-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid has garnered considerable attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of both a nitro group and a carboxylic acid moiety on a benzothiophene backbone imparts distinct reactivity, making it a valuable scaffold for the synthesis of biologically active molecules.
The benzothiophene core is a well-known pharmacophore found in numerous therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The introduction of a nitro group at the 5-position and a carboxylic acid at the 2-position enhances the molecule's interaction with biological targets, thereby influencing its pharmacological profile. Recent studies have highlighted the utility of nitrobenzothiophenes in drug discovery, particularly in the development of novel antibiotics and anti-inflammatory agents.
In the context of modern pharmaceutical research, 5-Nitro-1-benzothiophene-2-carboxylic Acid has been explored as a precursor for more complex derivatives. The nitro group can be further functionalized through reduction to an amine or through nucleophilic aromatic substitution, while the carboxylic acid can undergo esterification or amidation to introduce additional biological functionalities. These transformations have led to the synthesis of novel compounds with enhanced pharmacokinetic properties and improved therapeutic efficacy.
One particularly intriguing aspect of this compound is its potential role in modulating enzyme activity. Studies have demonstrated that nitroaromatic compounds can act as inhibitors or activators of various enzymes, including cytochrome P450 oxidases and monoamine oxidases. The structural features of 5-Nitro-1-benzothiophene-2-carboxylic Acid make it a promising candidate for developing selective enzyme modulators, which could have applications in treating metabolic disorders and neurological conditions.
The synthesis of 5-Nitro-1-benzothiophene-2-carboxylic Acid typically involves nitration of benzothiophene followed by carboxylation at the 2-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Additionally, computational chemistry techniques have been employed to predict the biological activity of derivatives based on their structural properties, further accelerating the drug discovery process.
Recent research has also explored the pharmacological properties of 5-Nitro-1-benzothiophene-2-carboxylic Acid itself. In vitro studies have shown that this compound exhibits modest anti-inflammatory effects, primarily through inhibition of nuclear factor kappa B (NF-κB) signaling pathways. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The compound's ability to cross biological membranes also makes it an attractive candidate for drug delivery systems. Nanoparticle formulations encapsulating 5-Nitro-1-benzothiophene-2-carboxylic Acid or its derivatives have been investigated for targeted drug delivery in cancer therapy. By optimizing particle size and surface modifications, researchers aim to enhance bioavailability and reduce off-target effects, thereby improving treatment outcomes.
In conclusion, 5-Nitro-1-benzothiophene-2-carboxylic Acid (CAS No: 6345-55-7) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to uncover new applications and mechanisms of action, reinforcing its importance in modern drug discovery efforts.
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